molecular formula C10H16O2 B14634108 2(3H)-Furanone, 4-cyclohexyldihydro- CAS No. 54996-29-1

2(3H)-Furanone, 4-cyclohexyldihydro-

Cat. No.: B14634108
CAS No.: 54996-29-1
M. Wt: 168.23 g/mol
InChI Key: YISWJCYUPYILII-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 4-cyclohexyldihydro- is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-cyclohexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2(3H)-Furanone, 4-cyclohexyldihydro- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-cyclohexyldihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.

    Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl carboxylic acid, while reduction may produce cyclohexyl tetrahydrofuran.

Scientific Research Applications

2(3H)-Furanone, 4-cyclohexyldihydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4-cyclohexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through caspase activation.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.

    2(3H)-Furanone, 4-phenyl-: Features a phenyl group, offering different chemical properties and applications.

    2(3H)-Furanone, 4-ethyl-: Contains an ethyl group, leading to variations in reactivity and biological activity.

Uniqueness

2(3H)-Furanone, 4-cyclohexyldihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54996-29-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-cyclohexyloxolan-2-one

InChI

InChI=1S/C10H16O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

YISWJCYUPYILII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(=O)OC2

Origin of Product

United States

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